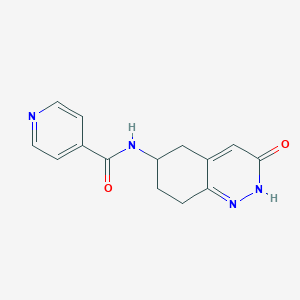

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial and Antitubercular Applications

Synthesis and Antimicrobial Screening

A series of derivatives similar to the queried compound have been synthesized and evaluated for their antimicrobial activities against bacteria such as Staphylococcus aureus and Echerichia coli, and fungi like Candida Albicans. These compounds have also been tested for their antitubercular activity against Mycobacterium tuberculosis, showing significant activity (Patel, Bh, & Ari, 2014).

Biological Significance of Synthesized Derivatives

Another study focused on the biological activity of synthesized derivatives, highlighting their potent antibacterial and antifungal properties, as well as their effectiveness against Mycobacterium tuberculosis and their anti-inflammatory capabilities (Chavan, Jadhav, Farooqui, & Rai, 2020).

Anticonvulsant Applications

- Novel Anticonvulsant Agents: Research on N-substituted-3-chloro-2-azetidinone derivatives has revealed compounds with excellent anticonvulsant activity, comparable to the reference drug phenytoin, without inducing neurotoxicity. This suggests the potential for developing new anticonvulsant medications from similar chemical structures (Hasan et al., 2011).

Orientations Futures

The future directions for the study of “N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isonicotinamide” and related compounds could involve further exploration of their potential as EZH2 inhibitors . This could lead to the development of new therapeutic agents for the treatment of diseases where EZH2 is implicated.

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit ezh2, a histone lysine methyltransferase . EZH2 plays a crucial role in cancer aggressiveness, metastasis, and prognosis .

Mode of Action

Related compounds have been shown to inhibit ezh2 . Inhibition of EZH2 can lead to changes in gene expression, potentially affecting cell proliferation and survival .

Biochemical Pathways

The inhibition of ezh2 can affect histone methylation, a key process in the regulation of gene expression . This can have downstream effects on various cellular processes, including cell cycle progression, apoptosis, and DNA repair .

Result of Action

The inhibition of ezh2 can lead to changes in gene expression, potentially affecting cell proliferation and survival .

Propriétés

IUPAC Name |

N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c19-13-8-10-7-11(1-2-12(10)17-18-13)16-14(20)9-3-5-15-6-4-9/h3-6,8,11H,1-2,7H2,(H,16,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUNDGACQADWCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2714578.png)

![2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2714579.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-chloro-6-fluorophenyl)acetate](/img/structure/B2714580.png)

![2-methyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyrimidine](/img/structure/B2714589.png)

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2714593.png)

![N-(1-cyanocyclopentyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2714594.png)

![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-4-methylbenzenesulfonamide](/img/structure/B2714595.png)

![2-(3,4-dimethoxyphenyl)-5-{[2-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2714596.png)

![4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B2714598.png)